Magnesium taurinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is a mineral supplement that contains approximately 8.9% elemental magnesium by mass . Magnesium taurinate is known for its potential health benefits, particularly in cardiovascular health and as an antioxidant.

準備方法

Synthetic Routes and Reaction Conditions

Magnesium taurinate can be synthesized by dissolving taurine in water to form a taurine aqueous solution. This solution is then added dropwise to an emulsion of basic magnesium carbonate under heating reflux conditions until the reactants become clear and transparent. The pH of the solution is maintained at 7.5-8.0. The reaction mixture is then subjected to thermal insulation reflux for 0.5-1 hour to complete the reaction. Activated carbon is added to decolorize the solution, followed by decompressing distillation to obtain white bodkin-shaped crystals. The crystals are further cooled to 3-5°C to separate out more crystals, which are then separated and dried to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is produced by mixing magnesia, taurine, water, and acetic acid. The mixture undergoes two successive drying steps, one in a vacuum at 100°C and another with a desiccating solvent, ensuring slow crystallization during cooling to room temperature .

化学反応の分析

Types of Reactions

Magnesium taurinate primarily undergoes dissociation reactions in the body, where it dissociates into magnesium ions and taurine. This dissociation is crucial for its absorption and bioavailability .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as basic magnesium carbonate and taurine. The reaction conditions include heating reflux, thermal insulation reflux, and pH control .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which is obtained as white bodkin-shaped crystals .

科学的研究の応用

Magnesium taurinate has been extensively studied for its potential health benefits. It has shown promise in delaying the onset and progression of cataracts in rats by restoring the lens Ca2+/Mg2+ ratio and lens redox status . Additionally, it has prominent antihypertensive and cardioprotective activity due to its potent antioxidant properties . This compound is also used as a nutritional supplement to improve cardiovascular health .

作用機序

Magnesium taurinate exerts its effects through the dissociation of magnesium and taurine in the body. Magnesium plays a crucial role in lowering cytoplasmic free calcium levels, which directly influences heart and muscle functions . Taurine, on the other hand, exerts various cardioprotective effects . Together, they contribute to the compound’s overall health benefits.

類似化合物との比較

Magnesium taurinate is unique due to its combination of magnesium and taurine, which provides synergistic effects. Similar compounds include:

Magnesium citrate: Known for its high bioavailability and use in treating constipation.

Magnesium glycinate: Well-tolerated and causes minimal side effects, making it suitable for higher doses.

Magnesium malate: Highly bioavailable and well-tolerated.

Magnesium oxide: Commonly used but has lower bioavailability compared to other forms.

This compound stands out due to its specific benefits in cardiovascular health and its antioxidant properties .

特性

CAS番号 |

92785-94-9 |

|---|---|

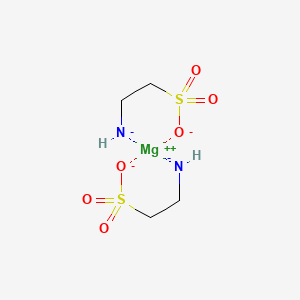

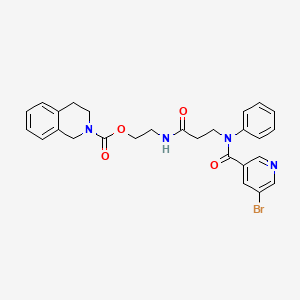

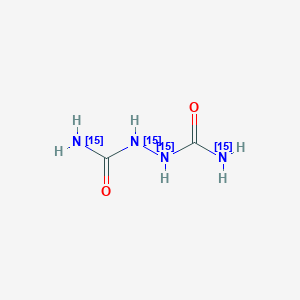

分子式 |

C4H10MgN2O6S2-2 |

分子量 |

270.6 g/mol |

IUPAC名 |

magnesium;2-azanidylethanesulfonate |

InChI |

InChI=1S/2C2H6NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q2*-1;+2/p-2 |

InChIキー |

UUZKKIIQTDKBQJ-UHFFFAOYSA-L |

正規SMILES |

C(CS(=O)(=O)[O-])[NH-].C(CS(=O)(=O)[O-])[NH-].[Mg+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

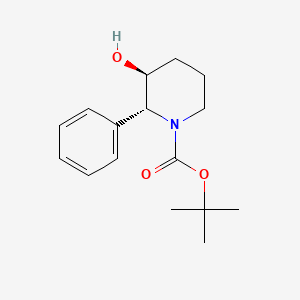

![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)

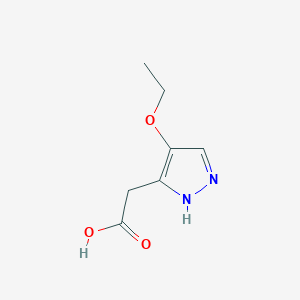

![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)

![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)